دي ترهالوز أن حارس: التحول من مركب طبي إلى أدوية متعددة
يُعد استقلاب الأدوية عملية حيوية تحدد فعالية وسلامة العلاجات الدوائية، حيث تلعب الإنزيمات دوراً محورياً في تحويل المركبات الكيميائية إلى نواتج قابلة للإخراج. تتحكم هذه العمليات في مستويات الدواء بالجسم وتؤثر بشكل مباشر على الاستجابة العلاجية والسمية الدوائية. تطورت الأبحاث في العقود الأخيرة لفك شيفرة التفاعلات المعقدة بين الإنزيمات والأدوية، مما فتح آفاقاً جديدة في الطب الشخصي وتصميم الأدوية.
المرحلة الأولى: تفاعلات الأكسدة والاختزال
تشمل المرحلة الأولى من استقلاب الأدوية تفاعلات الأكسدة والاختزال التي تحضر الجزيء لعمليات الإطراح اللاحقة. تحتل إنزيمات السيتوكروم P450 (CYP) الصدارة في هذه العمليات، حيث تمثل 70-80% من إنزيمات المرحلة الأولى. يعمل إنزيم CYP3A4 - الأكثر انتشاراً في الكبد والأمعاء - على استقلاب 50% من الأدوية التجارية، بما في ذلك أدوية الستاتين ومثبطات المناعة. بينما يختص إنزيم CYP2D6 باستقلاب مضادات الاكتئاب ثلاثية الحلقات وبيتا بلوكرز، ويتميز بتعدد الأشكال الجيني الذي يؤدي إلى تباين كبير في الاستجابة الدوائية بين الأفراد. تجري هذه التفاعلات عبر آلية دقيقة تتضمن ارتباط الدواء بموقع فعال داخل الإنزيم، يليه نقل للإلكترونات وتشكل مركبات وسيطة تفاعلية تنتهي بإدخال ذرة أكسجين في الجزيء. تنتج هذه العملية عادةً مركبات أكثر قطبية، لكنها قد تولد في بعض الأحيان مستقلبات سامة تتطلب آليات دفاع إضافية.
المرحلة الثانية: تفاعلات التقارن الإ��زيمي
تشمل المرحلة الثانية عمليات التقارن التي تزيد ذوبانية المستقلبات عبر إضافة مجموعات كيميائية محددة. تنتمي إنزيمات UDP-glucuronosyltransferases (UGTs) إلى العائلة الأبرز في هذه المرحلة، حيث تُضيف حمض الغلوكورونيك إلى مركبات متنوعة مثل المورفين والعقاقير المضادة للالتهاب. أما إنزيمات glutathione S-transferases (GSTs) فتوفر خط دفاع حيوياً عبر ارتباط الجلوتاثيون مع المستقلبات الإلكتروفيلية الخطرة، مما يمنع تلف الحمض النووي والبروتينات الخلوية. تتبع هذه الإنزيمات آليات تحفيزية متخصصة: تقوم UGTs بنقل مجموعة الغلوكورونيل من UDP-glucuronic acid إلى الدواء، بينما تسهل GSTs ارتباط الجلوتاثيون عبر خفض طاقة التنشيط للتفاعل. تتميز هذه التفاعلات بزيادة الوزن الجزيئي للمستقلبات بمقدار 100-300 دالتون، مما يعزز إطراحها عبر الصفراء أو البول. كما تلعب إنزيمات N-acetyltransferases (NATs) دوراً مهماً في تقارن الأدوية مثل أيزونيازيد المضاد للسل، حيث تظهر تعدداً جينياً يؤثر على معدلات السمية العصبية.
التأثيرات الجينية على الاستقلاب الدوائي
يؤثر التباين الجيني بشكل جوهري على كفاءة إنزيمات استقلاب الأدوية، حيث صنفت منظمة الصحة العالمية 100 دواء على الأقل تتأثر بتعدد الأشكال الجيني. ينقسم الأفراد حسب نشاط CYP2D6 إلى أربع فئات: استقلاب ضعيف (7% من القوقازيين)، استقلاب متوسط، استقلاب سريع، واستقلاب فائق (30% من سكان إثيوبيا). تسبب هذه الاختلافات فروقاً تصل إلى 30 ضعفاً في تركيزات الأدوية مثل الكودايين الذي يتحول إلى مورفين عبر CYP2D6. أما بالنسبة لإنزيمات UGT1A1، يرتبط متغير UGT1A1*28 باضطراب استقلاب عقار إيرينوتيكان المضاد للسرطان، مما يزيد خطر السمية النقوية 4 أضعاف. تظهر هذه الاختلافات أهمية الفحوصات الدوائية الجينية كجزء من الطب الشخصي، حيث تسمح جرعات الأدوية المعدلة وراثياً بتجنب التفاعلات الضارة مع الحفاظ على الفعالية العلاجية.
التطبيقات السريرية والدوائية
أحدثت معارف استقلاب الأدوية ثورة في الممارسة السريرية وتطوير الأدوية. في مجال الطب الشخصي، أصبحت الفحوصات الدوائية الجينية معياراً لوصف أدوية مثل كلوبيدوجريل (CYP2C19) ومركبات التاموكسيفين (CYP2D6). بينما في التطوير الدوائي، تمكن الباحثون من تصميم جزيئات مقاومة لإنزيمات الاستقلاب، مما يزيد عمر النصف الدوائي ويقلل التردد الجرعي كما في حالة ساكوينافير المضاد لفيروس HIV. كشفت الدراسات الدوائية الجينومية أيضاً عن 25 مستحضراً دوائياً تحمل تحذيرات جينية في نشرة الدواء. على صعيد التفاعلات الدوائية، يفسر تثبيط أو تحفيز إنزيمات CYP معظم الحالات السريرية، حيث يزيد ��ثبط CYP3A4 مثل الكيتوكونازول تركيز السيمفاستاتين 10 أضعاف مسبباً خطر انحلال العضلات. تستخدم هذه المعرفة في تحسين بروتوكولات العلاج الكيميائي عبر توقيت إعطاء الأدوية وفقاً للإيقاع اليومي لأنشطة الإنزيمات.
المراجع العلمية
- Zanger, U.M., Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-41.
- Rowland, A., Miners, J.O., Mackenzie, P.I. (2013). The UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology, 45(6), 1121-32.
- Ingelman-Sundberg, M. (2005). Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): Clinical consequences, evolutionary aspects and functional diversity. The Pharmacogenomics Journal, 5(1), 6-13.
- Guengerich, F.P. (2008). Cytochrome p450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
- Giacomini, K.M., et al. (2017). Pharmacogenomics and patient care: One size does not fit all. Science Translational Medicine, 9(386), eaaf7614.